molecular formula C16H18BNO4 B7958976 4,4,5,5-Tetramethyl-2-(5-nitronaphthalen-1-YL)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(5-nitronaphthalen-1-YL)-1,3,2-dioxaborolane

Cat. No.: B7958976
M. Wt: 299.1 g/mol
InChI Key: UXFZKGUNTVLPMT-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(5-nitronaphthalen-1-YL)-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and a nitronaphthalene moiety. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(5-nitronaphthalen-1-YL)-1,3,2-dioxaborolane typically involves the reaction of 5-nitronaphthalene-1-boronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst under an inert atmosphere. The reaction mixture is heated to reflux, and the product is isolated by column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(5-nitronaphthalen-1-YL)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

    Hydrolysis: The dioxaborolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Aryl halides, palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene).

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 5-Aminonaphthalene-1-boronic acid.

    Substitution: Biaryl compounds.

    Hydrolysis: 5-Nitronaphthalene-1-boronic acid.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(5-nitronaphthalen-1-YL)-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are important intermediates in the production of pharmaceuticals and agrochemicals.

    Biology: Employed in the synthesis of fluorescent probes for biological imaging and detection of biomolecules.

    Medicine: Utilized in the development of boron-containing drugs for cancer therapy, as boron neutron capture therapy (BNCT) agents.

    Industry: Applied in the production of advanced materials, such as polymers and electronic devices, due to its ability to form stable boron-carbon bonds.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(5-nitronaphthalen-1-YL)-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the biaryl product. The nitro group on the naphthalene ring can also participate in electron transfer processes, enhancing the reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(2-nitrophenyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane

Uniqueness

4,4,5,5-Tetramethyl-2-(5-nitronaphthalen-1-YL)-1,3,2-dioxaborolane is unique due to the presence of the nitronaphthalene moiety, which imparts distinct electronic properties and enhances its reactivity in cross-coupling reactions. The compound’s stability and ability to form strong boron-carbon bonds make it a valuable reagent in organic synthesis.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(5-nitronaphthalen-1-yl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BNO4/c1-15(2)16(3,4)22-17(21-15)13-9-5-8-12-11(13)7-6-10-14(12)18(19)20/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFZKGUNTVLPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=C(C3=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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